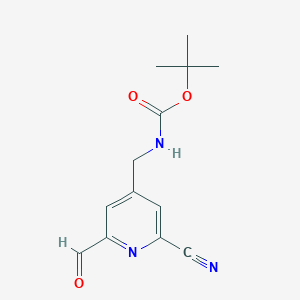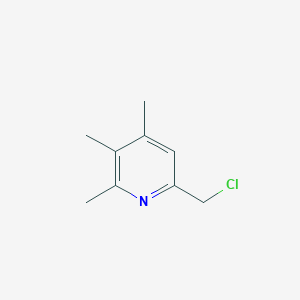
6-(Chloromethyl)-2,3,4-trimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-2,3,4-trimethylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring structure This particular compound is characterized by the presence of a chloromethyl group at the 6th position and three methyl groups at the 2nd, 3rd, and 4th positions on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-2,3,4-trimethylpyridine typically involves the chloromethylation of 2,3,4-trimethylpyridine. This can be achieved using chloromethylating agents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Chloromethyl)-2,3,4-trimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in methylated pyridine compounds.
Applications De Recherche Scientifique
6-(Chloromethyl)-2,3,4-trimethylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a building block for pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)-2,3,4-trimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in target molecules.
Comparaison Avec Des Composés Similaires
2,3,4-Trimethylpyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
6-Methyl-2,3,4-trimethylpyridine: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
6-(Bromomethyl)-2,3,4-trimethylpyridine: Similar to the chloromethyl derivative but with a bromine atom, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: 6-(Chloromethyl)-2,3,4-trimethylpyridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Numéro CAS |
1263058-57-6 |
|---|---|
Formule moléculaire |
C9H12ClN |
Poids moléculaire |
169.65 g/mol |
Nom IUPAC |
6-(chloromethyl)-2,3,4-trimethylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-6-4-9(5-10)11-8(3)7(6)2/h4H,5H2,1-3H3 |
Clé InChI |
VTFFOLBCZKZNDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1C)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


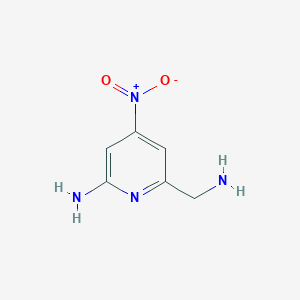

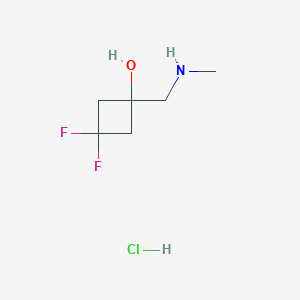
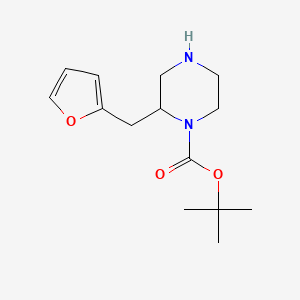
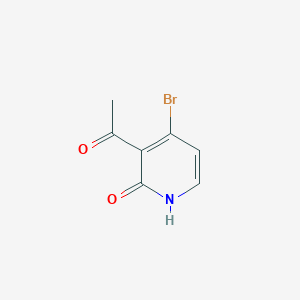
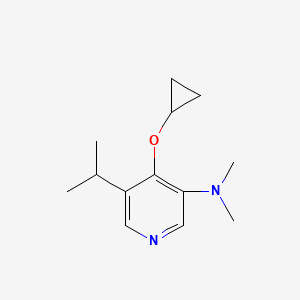
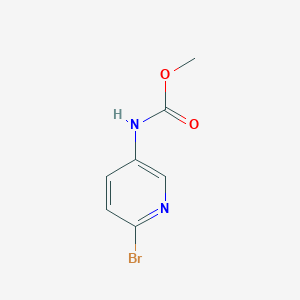
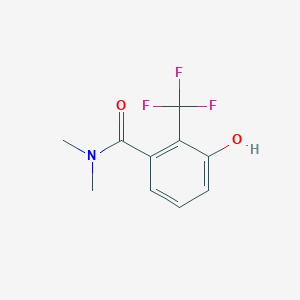
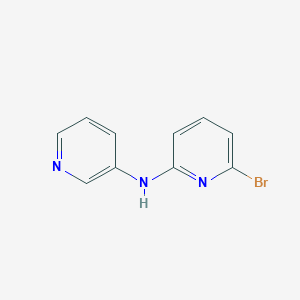

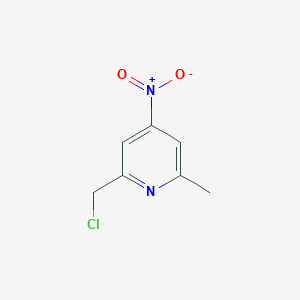
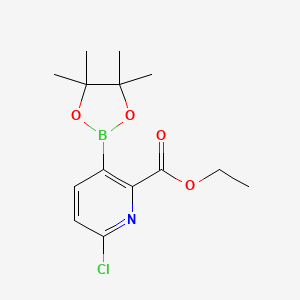
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14853507.png)
